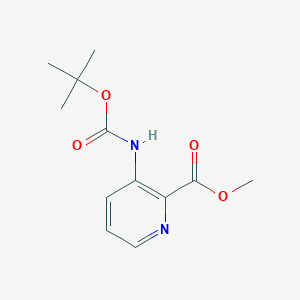

Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(16)14-8-6-5-7-13-9(8)10(15)17-4/h5-7H,1-4H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHQAUKVCWXFSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678180 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912369-42-7 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-(BOC-amino)picolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 3-((tert-butoxycarbonyl)amino)picolinate

An In-depth Technical Guide to the

Foreword

Methyl 3-((tert-butoxycarbonyl)amino)picolinate is a pivotal building block in contemporary medicinal chemistry and drug development. As a substituted picolinate, its scaffold is integral to the synthesis of a wide array of complex molecules with potential therapeutic applications. The strategic placement of a Boc-protected amine and a methyl ester on the pyridine ring offers versatile handles for further chemical modification, enabling the construction of diverse compound libraries for biological screening. This guide provides a comprehensive, field-proven methodology for its synthesis, emphasizing the causal relationships behind procedural choices to ensure both reproducibility and a deep understanding of the underlying chemical principles.

Strategic Overview of the Synthetic Approach

The synthesis of the target compound is most efficiently achieved through a two-step sequence starting from commercially available 3-Aminopicolinic acid. This strategy is predicated on logical functional group compatibility and reaction kinetics.

-

Esterification: The initial step involves the conversion of the carboxylic acid moiety of 3-Aminopicolinic acid into its corresponding methyl ester, yielding Methyl 3-aminopicolinate. This is performed under acidic conditions.

-

Amine Protection: The subsequent step is the protection of the nucleophilic amino group using di-tert-butyl dicarbonate (Boc₂O). This reaction selectively forms a stable carbamate, rendering the amine unreactive for subsequent synthetic transformations.

The rationale for this sequence is critical. Attempting to protect the amine first would introduce a Boc group that is labile under the strong acidic conditions required for Fischer esterification. Therefore, performing the esterification prior to amine protection is the most robust and high-yielding approach.

Physicochemical and Spectroscopic Data

A thorough characterization of the final product is essential for validation. The expected properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [1] |

| Molar Mass | 252.27 g/mol | [1] |

| CAS Number | 260970-57-8 | [1] |

| Appearance | White to off-white solid | [2] |

| ¹H NMR | Spectral data will show characteristic peaks for the tert-butyl group (singlet, ~1.5 ppm), the methyl ester group (singlet, ~3.9 ppm), and aromatic protons of the pyridine ring. | [3][4] |

| ¹³C NMR | Expected signals include those for the carbamate and ester carbonyls (~153 ppm and ~165 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), and carbons of the pyridine ring and methyl groups. | [3][5] |

| Mass Spectrometry | The mass spectrum should exhibit a molecular ion peak corresponding to the calculated exact mass. | [6][7] |

Detailed Synthetic Protocols

This section provides a step-by-step methodology for the synthesis, grounded in established organic chemistry principles.

Part A: Synthesis of Methyl 3-aminopicolinate (Intermediate 2)

The conversion of 3-Aminopicolinic acid (1) to its methyl ester (2) is a classic acid-catalyzed esterification. Thionyl chloride (SOCl₂) is employed as it reacts with methanol to generate HCl in situ, which acts as the catalyst, while also serving as a dehydrating agent to drive the equilibrium towards the product.

Experimental Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous methanol (100 mL).

-

Reagent Addition: Cool the methanol in an ice bath to 0 °C. Slowly add thionyl chloride (1.2 equivalents) dropwise via syringe. Causality Note: This addition is highly exothermic and generates HCl gas; slow, cooled addition is crucial for safety and control.

-

Starting Material Addition: After the addition of thionyl chloride is complete, add 3-Aminopicolinic acid (1) (1.0 equivalent) portion-wise to the stirring solution.[2]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 12-16 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralization: Re-dissolve the resulting residue in ethyl acetate (150 mL). Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH of the aqueous layer is ~8. Causality Note: This step neutralizes the excess acid catalyst.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield Methyl 3-aminopicolinate (2) as a solid, which can be used in the next step without further purification if purity is deemed sufficient by NMR.[8]

Part B: (Target Compound 3)

This step involves the protection of the amino group of intermediate (2) as a tert-butoxycarbonyl (Boc) carbamate. Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.[9][10]

Mechanism Insight: The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of Boc₂O. The resulting tetrahedral intermediate collapses, eliminating a tert-butyl carbonate anion, which then deprotonates the newly formed carbamate. This tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butanol.[11][12]

Experimental Protocol:

-

Reaction Setup: Dissolve Methyl 3-aminopicolinate (2) (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

-

Reagent Addition: Add triethylamine (Et₃N, 1.5 equivalents) or 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a base. Then, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise.[13][14]

-

Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitoring: Monitor the reaction by TLC until the starting amine is fully consumed.

-

Work-up: Once complete, dilute the reaction mixture with DCM. Wash the organic solution sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any remaining acid), and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound (3) .

Visualized Workflows and Pathways

Diagrams provide a clear, high-level overview of the process, enhancing understanding and replicability.

Caption: Overall two-step synthetic pathway.

Caption: Detailed experimental workflow diagram.

Summary of a Representative Synthesis

The following table outlines typical stoichiometry and expected results for this synthetic sequence.

| Step | Starting Material | Reagent 1 | Reagent 2 | Solvent | Typical Yield | Purity (Post-Purification) |

| A | 3-Aminopicolinic acid (1.0 eq) | SOCl₂ (1.2 eq) | - | Methanol | 85-95% | >95% |

| B | Methyl 3-aminopicolinate (1.0 eq) | Boc₂O (1.1 eq) | Et₃N (1.5 eq) | DCM | 90-98% | >98% |

References

- 1. 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid | C12H16N2O4 | CID 44630157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 1462-86-8: 3-Aminopicolinic acid | CymitQuimica [cymitquimica.com]

- 3. IR-NMR multimodal computational spectra dataset for 177K patent-extracted organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Methyl 3-aminopicolinate | 36052-27-4 | FM139560 [biosynth.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 11. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide to the Proposed Synthesis of Benzene, 1,1'-(1,2-ethanediyl)bis[4-(1,1,3,3-tetramethylbutyl)-] (CAS 912369-42-7)

Audience: Researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

The target molecule, Benzene, 1,1'-(1,2-ethanediyl)bis[4-(1,1,3,3-tetramethylbutyl)-], is a symmetrically substituted derivative of 1,2-diphenylethane (also known as bibenzyl). The core structure consists of two phenyl rings linked by an ethane bridge, with each ring bearing a bulky 1,1,3,3-tetramethylbutyl (tert-octyl) group at the para position. The logical and most direct synthetic approach to this structure is a double electrophilic aromatic substitution on the 1,2-diphenylethane scaffold.

The Friedel-Crafts alkylation stands out as the premier reaction for this transformation.[1][2] This classic C-C bond-forming reaction involves the alkylation of an aromatic ring with an alkyl halide or alkene using a strong Lewis acid catalyst.[1][3] In this proposed synthesis, we will leverage the reaction of 1,2-diphenylethane with a source of the tert-octyl carbocation, catalyzed by a Lewis acid like aluminum chloride.

The key challenges in this synthesis are controlling the regioselectivity (directing the alkyl group to the para position) and preventing over-alkylation or side reactions. The choice of a bulky alkylating agent and careful control of reaction conditions are paramount to achieving a high yield of the desired product.

Proposed Reaction Pathway

The proposed synthesis proceeds via a double Friedel-Crafts alkylation of 1,2-diphenylethane. The tert-octyl group is generated from 2,4,4-trimethyl-1-pentene (a dimer of isobutylene) in the presence of a Lewis acid catalyst.

Caption: Proposed synthesis of CAS 912369-42-7 via Friedel-Crafts alkylation.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Reagents and Materials

| Reagent | CAS Number | Molar Mass ( g/mol ) | Proposed Amount | Moles (mmol) | Notes |

| 1,2-Diphenylethane | 103-29-7 | 182.26 | 9.11 g | 50 | Starting aromatic substrate |

| 2,4,4-Trimethyl-1-pentene | 107-39-1 | 112.21 | 14.03 g (19.9 mL) | 125 | Alkylating agent (2.5 eq.) |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | 133.34 | 14.67 g | 110 | Lewis acid catalyst (2.2 eq.) |

| Dichloromethane (Anhydrous) | 75-09-2 | 84.93 | 200 mL | - | Reaction solvent |

| Hydrochloric Acid (6M) | 7647-01-0 | 36.46 | ~100 mL | - | For quenching |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~100 mL | - | For neutralization |

| Saturated Sodium Chloride | 7647-14-5 | 58.44 | ~100 mL | - | For washing |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | q.s. | - | For drying |

| Hexane / Ethyl Acetate | - | - | q.s. | - | For chromatography/recrystallization |

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet adapter.

-

Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen to maintain anhydrous conditions. The reaction is moisture-sensitive as water will deactivate the aluminum chloride catalyst.[3]

-

To the flask, add 1,2-diphenylethane (9.11 g, 50 mmol) and anhydrous dichloromethane (150 mL). Stir the mixture until the solid is fully dissolved.

-

-

Catalyst Addition:

-

Cool the reaction flask to 0 °C using an ice-water bath.

-

Carefully add anhydrous aluminum chloride (14.67 g, 110 mmol) to the stirred solution in portions over 15-20 minutes. The addition is exothermic and portion-wise addition helps control the temperature. Anhydrous AlCl₃ is highly hygroscopic and should be handled quickly.

-

-

Addition of Alkylating Agent:

-

In the dropping funnel, place a solution of 2,4,4-trimethyl-1-pentene (14.03 g, 125 mmol) in anhydrous dichloromethane (50 mL).

-

Add the alkylating agent solution dropwise to the reaction mixture over approximately 1 hour, maintaining the internal temperature below 5 °C. Slow addition is crucial to prevent rapid polymerization of the alkene and to control the exotherm.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Stir the reaction at room temperature for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the consumption of the starting material.

-

-

Work-up and Quenching:

-

After the reaction is complete, cool the flask back down to 0 °C in an ice bath.

-

Very slowly and carefully, quench the reaction by adding crushed ice, followed by the dropwise addition of 6M HCl (~100 mL) to decompose the aluminum chloride complex. This step is highly exothermic and will release HCl gas; perform with extreme caution in a fume hood.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and finally with saturated sodium chloride (brine) solution (100 mL). The bicarbonate wash neutralizes any remaining acid.

-

-

Isolation and Purification:

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product will likely be a viscous oil or a waxy solid.

-

Purification: The product can be purified by either recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Experimental Workflow Diagram

Caption: Step-by-step workflow for the proposed synthesis and purification.

Scientific Rationale and Causality

-

Choice of Alkylating Agent: 2,4,4-trimethyl-1-pentene is used as the precursor for the tert-octyl carbocation. In the presence of a strong acid, the alkene is protonated (or coordinates with the Lewis acid) to form a stable tertiary carbocation, which then acts as the electrophile. Using an alkene avoids the potential instability of a corresponding alkyl halide.

-

Catalyst and Stoichiometry: Anhydrous aluminum chloride is a powerful Lewis acid capable of activating the alkylating agent.[4] A stoichiometric excess is used because AlCl₃ will complex with both the reactant and the product, which can deactivate the catalyst.

-

Regioselectivity: The ethyl bridge of 1,2-diphenylethane is a weak ortho-, para-directing group. The extreme steric bulk of the incoming tert-octyl electrophile heavily favors substitution at the less hindered para-position, leading to the desired 4,4'-disubstituted product.

-

Anhydrous Conditions: Friedel-Crafts reactions are notoriously sensitive to moisture. Water reacts vigorously with aluminum chloride, destroying the catalyst and halting the reaction.[3] Therefore, the use of dry glassware, anhydrous solvents, and an inert atmosphere is critical for success.

-

Temperature Control: The initial cooling to 0 °C is essential to moderate the initial exothermic reaction upon catalyst and reactant mixing. It helps to prevent side reactions such as polymerization of the alkene and unwanted rearrangements or fragmentation of the carbocation.

Conclusion

While a specific literature procedure for CAS 912369-42-7 is not publicly documented, this guide provides a robust and scientifically sound protocol based on the well-understood principles of the Friedel-Crafts alkylation. By carefully controlling reaction parameters such as stoichiometry, temperature, and moisture, an experienced chemist can reasonably expect to synthesize the target molecule. Final product characterization using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis would be required to confirm the structure and purity.

References

Spectroscopic and Structural Elucidation of Methyl 3-((tert-butoxycarbonyl)amino)picolinate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 3-((tert-butoxycarbonyl)amino)picolinate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its structural features through nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

Compound Profile

This compound is a protected amino acid derivative with significant applications in organic synthesis. The strategic placement of the Boc protecting group on the amino functionality and the methyl ester on the carboxylic acid allows for selective chemical transformations, making it a valuable building block for more complex molecules.

| Identifier | Value | Source |

| IUPAC Name | Methyl 3-(tert-butoxycarbonylamino)picolinate | N/A |

| CAS Number | 912369-42-7 | [1][2][3] |

| Molecular Formula | C₁₂H₁₆N₂O₄ | [3] |

| Molecular Weight | 252.27 g/mol | [3] |

Below is the chemical structure of this compound:

Caption: Chemical structure of this compound.

Synthesis Pathway

The synthesis of this compound typically involves the protection of the amino group of Methyl 3-aminopicolinate with di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard procedure in peptide synthesis and organic chemistry, valued for its high yield and the stability of the resulting Boc-protected amine.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis

A representative procedure, analogous to the synthesis of similar compounds, is as follows:

-

Dissolution: Dissolve Methyl 3-aminopicolinate (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, typically triethylamine (Et₃N) (1.1-1.5 eq), to the solution to act as a proton scavenger.

-

Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Data Analysis

Disclaimer: The following spectroscopic data are predicted based on the chemical structure and analysis of analogous compounds. Experimental data should be acquired for confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.40 | d | 1H | Pyridine H-6 |

| ~8.10 | d | 1H | Pyridine H-4 |

| ~7.40 | dd | 1H | Pyridine H-5 |

| ~9.50 | s | 1H | N-H (amide) |

| ~3.95 | s | 3H | O-CH₃ (ester) |

| ~1.55 | s | 9H | C(CH₃)₃ (Boc) |

Causality Behind Predictions:

-

The aromatic protons of the picolinate ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom and the ester group.

-

The N-H proton of the carbamate is anticipated to be a broad singlet, with its chemical shift being concentration and solvent dependent.

-

The methyl protons of the ester group will be a sharp singlet around 3.9 ppm.

-

The nine equivalent protons of the tert-butyl group of the Boc protecting group will give a characteristic strong singlet signal in the upfield region, typically around 1.5 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C=O (ester) |

| ~152.5 | C=O (carbamate) |

| ~148.0 | Pyridine C-2 |

| ~145.0 | Pyridine C-6 |

| ~138.0 | Pyridine C-3 |

| ~125.0 | Pyridine C-4 |

| ~122.0 | Pyridine C-5 |

| ~81.0 | C(CH₃)₃ (Boc) |

| ~52.5 | O-CH₃ (ester) |

| ~28.0 | C(CH₃)₃ (Boc) |

Causality Behind Predictions:

-

The carbonyl carbons of the ester and carbamate groups are expected at the most downfield shifts due to their direct attachment to electronegative oxygen atoms.

-

The carbons of the pyridine ring will resonate in the aromatic region, with their specific shifts influenced by the positions of the nitrogen atom and the substituents.

-

The quaternary carbon and the methyl carbons of the Boc group will appear in the aliphatic region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI-MS):

| m/z | Assignment |

| 253.12 | [M+H]⁺ |

| 275.10 | [M+Na]⁺ |

| 197.07 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 153.06 | [M - Boc + H]⁺ (loss of Boc group) |

Causality Behind Fragmentation:

-

The most common fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) to form a carbamic acid, which can then decarboxylate.

-

The observation of the protonated molecule [M+H]⁺ and its sodium adduct [M+Na]⁺ is characteristic of ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, Sharp | N-H Stretch (amide) |

| ~2980 | Medium | C-H Stretch (aliphatic) |

| ~1720 | Strong | C=O Stretch (ester) |

| ~1700 | Strong | C=O Stretch (carbamate) |

| ~1600, ~1470 | Medium | C=C Stretch (aromatic ring) |

| ~1250, ~1160 | Strong | C-O Stretch (ester and carbamate) |

Causality Behind Predictions:

-

The N-H stretch of the carbamate will appear as a sharp peak around 3350 cm⁻¹.

-

The two carbonyl groups (ester and carbamate) will result in strong absorption bands in the region of 1700-1720 cm⁻¹. Their exact positions can be influenced by conjugation and hydrogen bonding.

-

The characteristic C-H stretching of the methyl and tert-butyl groups will be observed just below 3000 cm⁻¹.

-

The aromatic C=C stretching vibrations will give rise to peaks in the 1470-1600 cm⁻¹ region.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring the spectroscopic data discussed above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-Mass Spectrometry analysis.

IR Spectroscopy (ATR)

Caption: Workflow for ATR-IR spectroscopic analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. The predicted ¹H NMR, ¹³C NMR, MS, and IR data presented in this guide provide a solid foundation for the characterization of this important synthetic intermediate. While these predictions are based on sound chemical principles and data from analogous structures, it is imperative for researchers to acquire and interpret experimental data for definitive structural confirmation. The provided protocols offer a standardized approach to obtaining high-quality spectroscopic data for this and similar compounds.

References

1H NMR and 13C NMR of Methyl 3-((tert-butoxycarbonyl)amino)picolinate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectroscopy of this compound, a key building block in medicinal chemistry and drug development. We delve into the fundamental principles governing its spectral features, present field-proven protocols for data acquisition, and offer a detailed, atom-by-atom interpretation of its ¹H and ¹³C NMR spectra. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to leverage NMR for the unambiguous characterization of complex heterocyclic compounds.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative incorporating both a methyl ester and a tert-butoxycarbonyl (Boc) protected amine. This unique combination of functional groups makes it a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds. The picolinate scaffold is a prevalent motif in biologically active molecules, and the Boc protecting group is fundamental in peptide synthesis and multi-step organic transformations.

Given its role as a critical synthetic intermediate, the unequivocal confirmation of its structure and purity is paramount. NMR spectroscopy serves as the gold standard for this purpose, providing precise information about the molecular framework, connectivity, and chemical environment of each atom. An expert understanding of its NMR spectrum is not merely academic; it is a prerequisite for ensuring the integrity of synthetic pathways and the quality of downstream products in a drug development pipeline.

Foundational Principles of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero magnetic spin, such as ¹H and ¹³C, will align with an external magnetic field.[1] Irradiation with radiofrequency pulses can excite these nuclei to higher energy states. The frequency at which a nucleus resonates and the time it takes to relax back to its ground state are exquisitely sensitive to its local electronic environment, providing a wealth of structural data.[1]

-

Chemical Shift (δ): The position of a signal in an NMR spectrum, measured in parts per million (ppm), is known as the chemical shift. It is determined by the degree of shielding experienced by a nucleus from the surrounding electrons. Electron-withdrawing groups (e.g., carbonyls, nitrogen in a pyridine ring) "deshield" a nucleus, causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" a nucleus, shifting its signal upfield.[2]

-

Spin-Spin Coupling (J-coupling): The interaction between the magnetic spins of adjacent nuclei results in the splitting of NMR signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides direct information about the number of bonds separating the coupled nuclei, confirming molecular connectivity.[3]

-

Integration: In ¹H NMR, the area under a signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.[4]

For this compound, the interpretation of its spectra relies on understanding the characteristic chemical shifts associated with protons and carbons on a substituted pyridine ring and those of the Boc and methyl ester functional groups.[2][4]

Experimental Workflow: From Sample to Spectrum

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols represent a self-validating system designed to ensure spectral integrity.

Detailed Protocol for Sample Preparation

-

Material Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time, owing to the low natural abundance of the ¹³C isotope.[5]

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing power and relatively simple residual solvent signal.[6]

-

Vial Dissolution: Perform the initial dissolution in a small, clean glass vial. This allows for gentle vortexing or warming to ensure the sample is completely dissolved and the solution is homogeneous.[5]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the clear solution to a high-quality 5 mm NMR tube (e.g., from Wilmad or Norell), ensuring no solid particulates are transferred.[7][8] Solid particles can severely degrade the magnetic field homogeneity, leading to poor resolution and broad spectral lines.[9] The optimal sample height in the tube is approximately 4-5 cm.[7][9]

-

Internal Standard: While modern spectrometers can reference the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm), tetramethylsilane (TMS) can be added as an internal standard for the highest accuracy (δ = 0.00 ppm).[6][10]

Data Acquisition Parameters

The following parameters are typical for a 400 MHz or 500 MHz spectrometer and should be optimized as necessary.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | Causality and Rationale |

| Pulse Sequence | Standard single-pulse (e.g., Bruker 'zg30') | Proton-decoupled single-pulse (e.g., 'zgpg30') | The 'zg30' is a standard 30° pulse experiment for rapid acquisition. Proton decoupling in ¹³C NMR collapses multiplets into singlets, simplifying the spectrum and enhancing signal via the Nuclear Overhauser Effect (NOE).[11] |

| Spectral Width | ~12-15 ppm | ~220-250 ppm | This range ensures all expected signals for a typical organic molecule are captured without spectral folding. |

| Acquisition Time | 2-4 seconds | 1-2 seconds | A longer acquisition time provides better digital resolution, which is crucial for accurately resolving coupling constants in ¹H NMR. |

| Relaxation Delay (d1) | 2-5 seconds | 2-5 seconds | This delay allows for longitudinal relaxation of the nuclei between scans, which is essential for obtaining accurate integrations, especially for quantitative analysis.[12] |

| Number of Scans | 8-16 | 256-1024+ | Due to the ~99% abundance of ¹H, few scans are needed. The low (~1.1%) natural abundance and lower gyromagnetic ratio of ¹³C necessitate a significantly larger number of scans to achieve an adequate signal-to-noise ratio.[13] |

Logical Workflow Diagram

The following diagram outlines the logical progression from sample preparation to final spectral analysis.

Caption: Experimental workflow for NMR analysis.

Spectral Interpretation of this compound

A rigorous interpretation requires correlating every signal in the ¹H and ¹³C spectra to a specific atom within the molecular structure.

Molecular Structure and Atom Numbering

For clarity in our assignments, the atoms of this compound are numbered as shown below.

Caption: Structure of this compound.

¹H NMR Spectrum Analysis (500 MHz, CDCl₃)

The ¹H NMR spectrum provides a unique fingerprint based on the chemical environment and connectivity of the protons.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale for Assignment |

| H-6 | ~8.45 | Doublet of doublets (dd) | JH6-H5 ≈ 4.8, JH6-H4 ≈ 1.5 | 1H | Located alpha to the electron-withdrawing ring nitrogen, this proton is the most deshielded of the aromatic protons.[2] It shows ortho coupling to H-5 and meta coupling to H-4. |

| H-4 | ~8.10 | Doublet of doublets (dd) | JH4-H5 ≈ 8.0, JH4-H6 ≈ 1.5 | 1H | This proton is ortho to the NHBoc group. It exhibits ortho coupling to H-5 and meta coupling to H-6. |

| N-H | ~7.80 | Singlet (broad) | - | 1H | The chemical shift of amide protons is highly variable and dependent on solvent and concentration. It typically appears as a broad singlet due to quadrupole broadening and/or exchange.[4] |

| H-5 | ~7.35 | Doublet of doublets (dd) | JH5-H4 ≈ 8.0, JH5-H6 ≈ 4.8 | 1H | This proton is coupled to both H-4 (ortho) and H-6 (ortho), resulting in a dd multiplicity with the corresponding coupling constants. |

| -OCH₃ | ~3.95 | Singlet (s) | - | 3H | Methyl ester protons are typically found in this region and appear as a sharp singlet as there are no adjacent protons to couple with. |

| -C(CH₃)₃ | ~1.55 | Singlet (s) | - | 9H | The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a characteristically intense, sharp singlet in a shielded (upfield) region of the spectrum.[4] |

¹³C NMR Spectrum Analysis (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Ester) | ~165.5 | The carbonyl carbon of the methyl ester is typically found in this region. |

| C=O (Carbamate) | ~152.8 | The carbonyl carbon of the Boc group (a carbamate) is characteristically shielded relative to an ester or ketone carbonyl.[14] |

| C-2 | ~147.0 | This carbon is attached to the electronegative nitrogen and the ester group, causing a significant downfield shift. |

| C-6 | ~145.5 | As the carbon alpha to the ring nitrogen, it is significantly deshielded. |

| C-4 | ~135.0 | Aromatic CH carbon. |

| C-3 | ~133.0 | This carbon is attached to the nitrogen of the Boc-amino group. |

| C-5 | ~123.5 | Aromatic CH carbon. |

| -C-(CH₃)₃ | ~81.0 | The quaternary carbon of the tert-butyl group is deshielded by the adjacent oxygen atom.[15] |

| -OCH₃ | ~52.5 | The methyl carbon of the ester group. |

| -C(CH₃)₃ | ~28.3 | The three equivalent methyl carbons of the tert-butyl group give a characteristic intense signal in the aliphatic region.[15] |

Structural Validation via NMR Correlations

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to definitively confirm these assignments. The diagram below illustrates the expected key correlations that validate the proposed structure.

Caption: Key ¹H-¹H and ¹H-¹³C NMR correlations.

A COSY spectrum would show cross-peaks between H-6/H-5 and H-4/H-5, confirming their adjacent relationship on the pyridine ring. An HSQC spectrum would show direct, one-bond correlations between H-6/C-6, H-5/C-5, and H-4/C-4, solidifying the assignments for both the proton and carbon atoms of the pyridine ring.[3][13]

Conclusion

The ¹H and ¹³C NMR spectra of this compound present a rich tapestry of information that, when expertly interpreted, provides an unambiguous confirmation of its molecular structure. The key diagnostic signals include the three distinct aromatic protons with their characteristic coupling patterns, the sharp nine-proton singlet of the Boc group at ~1.55 ppm, and the methyl ester singlet at ~3.95 ppm. In the ¹³C spectrum, the presence of ten unique signals, including two distinct carbonyls and the characteristic quaternary and methyl carbons of the Boc group, further validates the structure. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently acquire and interpret NMR data for this important synthetic building block, ensuring the highest standards of scientific integrity in their research and development endeavors.

References

- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 2. benchchem.com [benchchem.com]

- 3. emerypharma.com [emerypharma.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 8. scribd.com [scribd.com]

- 9. organomation.com [organomation.com]

- 10. benchchem.com [benchchem.com]

- 11. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. benchchem.com [benchchem.com]

Characterization of Methyl 3-((tert-butoxycarbonyl)amino)picolinate

An In-Depth Technical Guide to the Synthesis and

Abstract: Methyl 3-((tert-butoxycarbonyl)amino)picolinate (CAS No: 912369-42-7) is a pivotal bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science.[1][2][3] Its structure incorporates a synthetically versatile pyridine ring, a methyl ester, and a tert-butoxycarbonyl (Boc)-protected amine, offering multiple reaction sites for molecular elaboration. This guide provides a comprehensive, field-proven framework for the synthesis, purification, and rigorous analytical characterization of this compound. We delve into the causality behind methodological choices, presenting self-validating protocols for NMR, FT-IR, and Mass Spectrometry, alongside chromatographic purity assessment. This document is intended to serve as an essential resource for researchers, scientists, and drug development professionals, ensuring the reliable preparation and validation of high-purity this compound for downstream applications.

Introduction: A Chemist's Perspective

Chemical Identity and Strategic Importance

This compound is a substituted picolinate ester. The strategic placement of the amino and ester functionalities on the pyridine scaffold makes it an exceptionally valuable precursor for constructing complex heterocyclic systems. The Boc protecting group is paramount; it renders the otherwise reactive amino group inert to a wide range of non-acidic reagents, allowing for selective chemistry at other positions.[4][5] Its stability and the mild, high-yield conditions for its removal make it a preferred choice in multi-step synthesis.[6][7]

Table 1: Core Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 912369-42-7 | [1][3] |

| Molecular Formula | C₁₃H₁₈N₂O₄ | [8] |

| Molecular Weight | 266.29 g/mol | Calculated |

| IUPAC Name | Methyl 3-(tert-butoxycarbonylamino)pyridine-2-carboxylate | N/A |

| Physical Form | Typically a white to off-white solid | (Analogy) |

Applications in Synthesis

This molecule serves as a linchpin in the synthesis of novel pharmaceuticals and functional materials. The ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the Boc-protected amine can be deprotected to reveal a nucleophilic site. The pyridine ring itself can undergo various transformations, making the compound a versatile starting point for generating libraries of drug-like molecules.

Synthesis and Purification: From Precursor to Product

Synthetic Rationale and Strategy

The most direct and reliable synthesis involves the N-acylation of the commercially available starting material, Methyl 3-aminopicolinate (CAS: 36052-27-4), with di-tert-butyl dicarbonate (Boc₂O).[9]

The Causality behind Reagent Selection:

-

Di-tert-butyl dicarbonate (Boc₂O): This is the standard reagent for Boc protection. It is highly reactive towards nucleophiles like amines but is relatively stable, easy to handle, and its byproducts (tert-butanol and CO₂) are volatile and easily removed.[10]

-

Base (Triethylamine, TEA or 4-Dimethylaminopyridine, DMAP): The role of the base is crucial. It acts as a proton scavenger, neutralizing the acid formed during the reaction and, more importantly, deprotonating the amine to increase its nucleophilicity, thereby accelerating the reaction rate.[6] DMAP is often used as a catalyst for sterically hindered or less reactive amines.

-

Solvent (Dichloromethane, DCM or Tetrahydrofuran, THF): An aprotic solvent is chosen to dissolve the reactants without participating in the reaction. DCM is an excellent choice due to its low boiling point, facilitating easy removal post-reaction.

Detailed Synthesis Protocol

This protocol is a self-validating system. Progress should be monitored by Thin-Layer Chromatography (TLC) to ensure full consumption of the starting material.

-

Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add Methyl 3-aminopicolinate (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of amine).

-

Base Addition: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in a minimal amount of DCM and add it dropwise to the stirring amine solution at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase), visualizing with UV light. The product spot should be less polar (higher Rf) than the starting amine.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with DCM (3x).

-

Washing: Combine the organic layers and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Achieving Analytical Purity

The crude product is typically purified by flash column chromatography on silica gel.

-

Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

-

Column Packing: Pack a glass column with silica gel using a suitable eluent system (e.g., a gradient of 10% to 40% Ethyl Acetate in Hexanes).

-

Elution: Carefully load the adsorbed crude product onto the column and elute with the chosen solvent system, collecting fractions.

-

Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a purified solid. For obtaining crystalline material, recrystallization from a solvent system like ethyl acetate/hexanes can be performed.[11]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Comprehensive Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[12]

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons. For this molecule, the spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the tert-butyl protons of the Boc group.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.5 - 9.8 | s (broad) | 1H | N-H | Carbamate N-H protons are often broad and downfield due to hydrogen bonding and quadrupole effects. |

| ~8.4 - 8.5 | dd | 1H | Ar-H (H6) | Doublet of doublets, ortho-coupled to H5 and meta-coupled to H4. Deshielded by the adjacent ring nitrogen. |

| ~8.1 - 8.2 | dd | 1H | Ar-H (H4) | Doublet of doublets, ortho-coupled to H5 and meta-coupled to H6. |

| ~7.4 - 7.5 | t | 1H | Ar-H (H5) | Triplet (or dd), coupled to both H4 and H6. |

| ~3.9 - 4.0 | s | 3H | -OCH ₃ | Singlet for the methyl ester protons. |

| ~1.5 - 1.6 | s | 9H | -C(CH ₃)₃ | A strong singlet integrating to 9 protons, characteristic of the tert-butyl group.[13] |

The ¹³C NMR spectrum confirms the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 - 168 | Ester C =O | Typical chemical shift for an aromatic ester carbonyl. |

| ~152 - 154 | Carbamate C =O | Carbonyl of the Boc group.[13] |

| ~148 - 150 | Ar-C (C2) | Aromatic carbon attached to the ester and nitrogen. |

| ~145 - 147 | Ar-C (C6) | Aromatic CH adjacent to the ring nitrogen. |

| ~138 - 140 | Ar-C (C4) | Aromatic CH. |

| ~135 - 137 | Ar-C (C3) | Aromatic carbon bearing the N-Boc group. |

| ~120 - 122 | Ar-C (C5) | Aromatic CH. |

| ~80 - 82 | -C (CH₃)₃ | Quaternary carbon of the Boc group.[13] |

| ~52 - 54 | -OC H₃ | Methyl ester carbon. |

| ~28 - 29 | -C(C H₃)₃ | Methyl carbons of the Boc group, typically a strong signal.[13] |

-

Weigh approximately 5-10 mg of the purified, dry compound.

-

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[14]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Table 4: Key FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3200 - 3400 | N-H Stretch | Secondary Amide (Carbamate) | A moderately sharp peak indicating the N-H bond of the Boc group.[15] |

| 2950 - 3000 | C-H Stretch (sp³) | -CH₃ (Alkyl) | Characteristic stretches for the methyl and tert-butyl groups. |

| ~1720 - 1740 | C=O Stretch | Ester | Strong, sharp absorption for the ester carbonyl group. |

| ~1700 - 1720 | C=O Stretch | Carbamate | A second strong, sharp absorption for the Boc carbonyl, often overlapping with the ester.[16] |

| 1580 - 1610 | C=C & C=N Stretch | Pyridine Ring | Characteristic aromatic ring vibrations. |

| 1150 - 1250 | C-O Stretch | Ester & Carbamate | Strong C-O stretching bands associated with the ester and carbamate functionalities. |

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact and record the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and elemental composition (with HRMS).

Expected Ionization Patterns (ESI-MS):

-

[M+H]⁺: The protonated molecular ion is expected to be the base peak in positive ion mode. Calculated m/z: 267.13.

-

[M+Na]⁺: Adduct with sodium is also commonly observed. Calculated m/z: 289.11.

-

Fragmentation: A characteristic fragment corresponds to the loss of the tert-butyl group (-57 Da) or the entire Boc group (-101 Da), which is a diagnostic indicator of the protecting group's presence.

HRMS is essential for unambiguous confirmation of the elemental formula.

-

HRMS (ESI-TOF) for C₁₃H₁₉N₂O₄⁺ ([M+H]⁺): Calculated: 267.1339; Found: 267.XXXX (should be within 5 ppm).

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infuse the solution directly into the electrospray ionization (ESI) source of the mass spectrometer.

-

Acquire data in positive ion mode.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

RP-HPLC is the gold standard for determining the purity of small organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[17]

Table 5: A Validated RP-HPLC Method

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for small molecule analysis. |

| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid improves peak shape and ionization for MS detection. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. |

| Gradient | 10% B to 95% B over 15 min | A gradient elution ensures that impurities with a wide range of polarities can be resolved and eluted. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Controlled temperature ensures run-to-run reproducibility. |

| Detector | UV at 254 nm | The pyridine ring has strong absorbance at this wavelength. |

| Injection Vol. | 10 µL | Standard injection volume. |

A pure sample should exhibit a single major peak with >95% (ideally >99%) peak area.[18]

Analytical Characterization Workflow

Caption: A comprehensive workflow for the analytical validation of the compound.

Summary of Characterization Data

Table 6: Consolidated Analytical Data

| Technique | Parameter | Expected Result |

|---|---|---|

| Appearance | Physical State | White to off-white solid |

| ¹H NMR | Key Shifts (CDCl₃) | ~9.6 (s, 1H), ~8.4 (dd, 1H), ~3.9 (s, 3H), ~1.5 (s, 9H) |

| ¹³C NMR | Key Shifts (CDCl₃) | ~166 (C=O), ~153 (C=O), ~81 (quat-C), ~53 (O-CH₃), ~28 (tert-butyl CH₃) |

| FT-IR | Key Bands (cm⁻¹) | ~3300 (N-H), ~1730 (C=O, ester), ~1710 (C=O, carbamate) |

| HRMS (ESI+) | [M+H]⁺ | Calculated: 267.1339; Found: within 5 ppm |

| HPLC | Purity (254 nm) | >95% |

Conclusion

The robust characterization of key synthetic intermediates like this compound is not merely an academic exercise; it is a prerequisite for reproducible and successful research and development. By employing the orthogonal analytical techniques detailed in this guide—NMR for structure, FT-IR for functional groups, HRMS for elemental composition, and HPLC for purity—scientists can proceed with confidence, knowing their starting material is of confirmed identity, quality, and purity. This foundational diligence is critical to the integrity of any subsequent synthetic campaign.

References

- 1. 912369-42-7|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 3-aminopicolinate | 36052-27-4 | FM139560 [biosynth.com]

- 3. Methyl 3-(tert-butoxycarbonylamino)picolinate | 912369-42-7 [chemicalbook.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 8. Methyl 4-(((tert-butoxycarbonyl)amino)methyl)picolinate [sigmaaldrich.com]

- 9. Methyl 3-aminopicolinate - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. mdpi.com [mdpi.com]

- 13. macmillan.princeton.edu [macmillan.princeton.edu]

- 14. repositorio.uam.es [repositorio.uam.es]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents [patents.google.com]

- 18. lgcstandards.com [lgcstandards.com]

Physical and chemical properties of Methyl 3-(Boc-amino)picolinate

An In-depth Technical Guide to Methyl 3-(Boc-amino)picolinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-(tert-butoxycarbonylamino)picolinate is a strategically important bifunctional molecule in modern organic synthesis and medicinal chemistry. As a derivative of the picolinic acid scaffold—a class of compounds with notable biological activities—it serves as a versatile building block for constructing more complex molecular architectures. The presence of a Boc-protected amine at the 3-position and a methyl ester at the 2-position provides two distinct, orthogonally reactive handles. This guide offers a comprehensive exploration of its synthesis, core physicochemical properties, reactivity, and applications, providing field-proven insights for professionals in chemical and pharmaceutical development.

Molecular Identity and Physicochemical Properties

Nomenclature and Structure

-

Systematic Name: Methyl 3-((tert-butoxycarbonyl)amino)picolinate

-

Common Synonyms: Methyl 3-(Boc-amino)pyridine-2-carboxylate

-

Molecular Formula: C₁₃H₁₈N₂O₄

-

Molecular Weight: 266.29 g/mol

The molecule's structure consists of a pyridine ring functionalized with a methyl ester (methoxycarbonyl group) at the C2 position and a tert-butoxycarbonyl (Boc) protected amine at the C3 position.

Figure 1: Chemical Structure of Methyl 3-(Boc-amino)picolinate.

Figure 1: Chemical Structure of Methyl 3-(Boc-amino)picolinate.

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below is consolidated from supplier technical data sheets and extrapolated from structurally similar compounds.

| Property | Value | Source / Rationale |

| Appearance | White to off-white solid | Typical for Boc-protected amino esters. |

| Melting Point | Data not consistently available; expected to be higher than the unprotected amine (139-146 °C for Methyl 3-aminopicolinate[3]). | The addition of the bulky, non-polar Boc group can alter crystal packing and melting point. |

| Boiling Point | >300 °C (Predicted) | High due to molecular weight and polarity. Prone to decomposition at high temperatures. |

| Solubility | Soluble in methanol, dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF). Sparingly soluble in water and non-polar solvents like hexanes. | The ester and carbamate groups confer polarity, while the overall structure retains significant organic character. |

Synthesis and Purification

The synthesis of Methyl 3-(Boc-amino)picolinate can be approached via two primary, logical pathways: (A) protection of the commercially available amino ester, or (B) esterification of the corresponding Boc-protected carboxylic acid. The choice depends on the availability and cost of the starting materials.

Protocol: N-Boc Protection of Methyl 3-Aminopicolinate

This is often the most direct route. The amine nucleophilically attacks the di-tert-butyl dicarbonate ((Boc)₂O), facilitated by a base to neutralize the resulting protonated amine[4].

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminopicolinate (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.), to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent. The reaction is exothermic and may produce carbon dioxide gas; ensure the system is not sealed[4].

-

Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol: Esterification of 3-(Boc-amino)picolinic Acid

This pathway is advantageous if 3-(Boc-amino)picolinic acid is the available starting material. A common method is Fischer esterification. A procedure for a closely related benzoate analog involves using thionyl chloride with methanol, which proceeds via an acid chloride intermediate[5].

Methodology:

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-(Boc-amino)picolinic acid (1.0 eq.) in anhydrous methanol.

-

Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (SOCl₂, 2.0 eq.) dropwise. This step is highly exothermic and generates HCl gas in situ, which catalyzes the esterification.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The suspension should become a clear solution as the reaction progresses.

-

Work-up:

-

Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude ester via flash column chromatography as described in Protocol 2.1.

Spectroscopic Profile (Predicted)

Definitive spectral data requires experimental acquisition. However, a highly accurate prediction of the key spectroscopic features can be made based on the known values of its constituent functional groups.

| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| Pyridine H (C6) | ~8.3 | dd | 1H | Downfield due to proximity to ring nitrogen and ester. |

| Pyridine H (C4) | ~8.0 | dd | 1H | Deshielded by adjacent Boc-amino group. |

| Pyridine H (C5) | ~7.4 | dd | 1H | Typical aromatic region for pyridine protons. |

| NH | ~9.5 | s (br) | 1H | Carbamate proton, often broad and downfield. |

| OCH₃ | ~3.9 | s | 3H | Singlet for the methyl ester protons[6]. |

| C(CH₃)₃ | ~1.5 | s | 9H | Large singlet for the nine equivalent tert-butyl protons[7]. |

| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm) | Assignment | Rationale |

| Ester C=O | ~165 | C=O (Ester) | Typical chemical shift for an aromatic ester carbonyl. |

| Carbamate C=O | ~153 | C=O (Boc) | Carbonyl of the carbamate group[8]. |

| Aromatic C | 120-150 | 5x Ar-C | Complex signals for the five carbons of the pyridine ring. |

| Boc Quaternary C | ~81 | -C(CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| OCH₃ | ~53 | -OCH₃ | Methyl carbon of the ester. |

| Boc CH₃ | ~28 | -C(CH₃)₃ | The three equivalent methyl carbons of the Boc group. |

| FT-IR (Thin Film) | Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3350 | N-H | N-H Stretch | Characteristic of a secondary carbamate. |

| ~2980 | C-H | C-H Stretch | Aliphatic C-H from methyl and tert-butyl groups. |

| ~1725 | C=O | C=O Stretch | Ester carbonyl group. |

| ~1700 | C=O | C=O Stretch (Amide I) | Carbamate carbonyl group[9]. |

| ~1520 | N-H / C-N | N-H Bend (Amide II) | Coupled N-H bending and C-N stretching. |

| ~1600, ~1450 | C=C, C=N | Aromatic Stretch | Pyridine ring skeletal vibrations. |

Chemical Reactivity and Stability

The reactivity of Methyl 3-(Boc-amino)picolinate is governed by its three primary functional groups. Understanding their relative stability and reactivity is key to its successful use in multi-step synthesis.

Stability Profile

-

Acidic Conditions: The Boc group is highly sensitive to acidic conditions and is readily cleaved. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine[4][10][11].

-

Basic Conditions: The molecule is generally stable to mild bases like TEA or DIPEA. However, strong bases such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) will hydrolyze (saponify) the methyl ester to the corresponding carboxylate[12]. The Boc group is stable towards most bases[10].

-

Nucleophiles: The Boc group is stable to most nucleophiles[10].

-

Reductive/Oxidative Conditions: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd-C)[13]. The stability of the pyridine ring depends on the specific reagents used.

Key Transformations

Protocol: Boc Group Deprotection This reaction regenerates the free amine, a crucial step for subsequent coupling or derivatization reactions.

-

Dissolution: Dissolve Methyl 3-(Boc-amino)picolinate in dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature[4][11].

-

Reaction: Monitor for 1-3 hours. The reaction is often accompanied by the evolution of CO₂ and isobutylene gas[14].

-

Work-up: Concentrate the mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a TFA salt and may be used directly or neutralized with a mild base.

Protocol: Saponification of the Methyl Ester This process converts the ester to a carboxylic acid, enabling amide bond formation or other carboxylate chemistry.

-

Dissolution: Dissolve the ester in a mixture of THF or methanol and water.

-

Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq.)[12].

-

Reaction: Stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up:

-

Remove the organic solvent in vacuo.

-

Dilute the remaining aqueous solution with water.

-

Acidify carefully with 1N HCl to a pH of ~3-4 to protonate the carboxylate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate to yield the carboxylic acid.

-

Applications in Research and Drug Development

Methyl 3-(Boc-amino)picolinate is not typically an end-product but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

-

Scaffold for Medicinal Chemistry: The aminopicolinate core is present in numerous biologically active compounds. This building block allows for the systematic exploration of chemical space. The free amine (after deprotection) can be acylated, sulfonylated, or alkylated to generate large libraries of analogs for structure-activity relationship (SAR) studies[15].

-

Synthesis of Heterocyclic Systems: The dual functionality can be used to construct more complex fused heterocyclic ring systems.

-

Ligand Synthesis: Picolinate derivatives are well-known chelating agents for metal ions. This compound can serve as a precursor for novel ligands with tailored electronic and steric properties.

Safety, Handling, and Storage

As a laboratory chemical, Methyl 3-(Boc-amino)picolinate requires standard safety precautions. While specific toxicity data is not widely available, information can be inferred from related aminopicolinates which are classified as harmful if swallowed and can cause skin and eye irritation[3].

-

Hazard Identification:

-

May be harmful if swallowed or inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Use in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust or vapors. Wash hands thoroughly after handling.

-

-

Storage Conditions:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.

-

References

- 1. Methyl 3-(tert-butoxycarbonylamino)picolinate | 912369-42-7 [chemicalbook.com]

- 2. 912369-42-7|this compound|BLD Pharm [bldpharm.com]

- 3. Methyl 3-aminopicolinate | 36052-27-4 [sigmaaldrich.com]

- 4. jk-sci.com [jk-sci.com]

- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. rsc.org [rsc.org]

- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. Saponification-Typical procedures - operachem [operachem.com]

- 13. researchgate.net [researchgate.net]

- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 15. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

IUPAC name for Methyl 3-((tert-butoxycarbonyl)amino)picolinate

An In-depth Technical Guide: Methyl 3-((tert-butoxycarbonyl)amino)picolinate

Foreword

In the landscape of modern drug discovery and synthetic chemistry, the efficient construction of complex molecular architectures is paramount. Success in this endeavor often hinges on the availability of versatile, well-characterized chemical building blocks. This compound is one such pivotal intermediate. Its structure, which combines a picolinate ester with a strategically protected amine on the pyridine ring, offers a dual-functional platform for derivatization. This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its practical applications, designed for researchers, chemists, and drug development professionals who require reliable and reproducible chemical methodologies.

Compound Identification and Physicochemical Properties

This compound is a key synthetic intermediate whose utility is derived from its specific arrangement of functional groups. The tert-butoxycarbonyl (Boc) group serves as a robust yet readily cleavable protecting group for the amine, allowing for selective reactions at other sites of the molecule.

-

IUPAC Name: Methyl 3-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylate

-

Synonyms: Methyl 3-(Boc-amino)picolinate

-

CAS Number: 912369-42-7[1]

-

Molecular Formula: C₁₂H₁₆N₂O₄

-

Molecular Weight: 268.29 g/mol

Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, reaction setup, and purification. The data below are compiled from empirical data and validated computational models.

| Property | Value | Source / Method |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | 139-146°C (for precursor) | (Note: Data for precursor Methyl 3-aminopicolinate; the Boc-protected compound is expected to have a comparable or slightly different melting point) |

| Boiling Point | 317.3°C at 760 mmHg (for precursor) | (Computational estimate for precursor) |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water. | Standard for Boc-protected amino esters |

Spectral Characterization

Spectroscopic data is essential for confirming the identity and purity of the synthesized compound. The following are the expected nuclear magnetic resonance (NMR) signals for this compound.

-

¹H NMR (Proton NMR):

-

~8.2-8.4 ppm (doublet): Proton on the pyridine ring adjacent to the nitrogen (C6-H).

-

~7.8-8.0 ppm (doublet): Proton on the pyridine ring adjacent to the ester (C4-H).

-

~7.3-7.5 ppm (doublet of doublets): Proton on the pyridine ring between the two substituents (C5-H).

-

~3.9 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).

-

~1.5 ppm (singlet, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).

-

A broad singlet corresponding to the N-H proton is also expected.

-

-

¹³C NMR (Carbon NMR):

-

~165-168 ppm: Carbonyl carbon of the ester group.

-

~152-154 ppm: Carbonyl carbon of the Boc group.

-

~140-150 ppm: Aromatic carbons of the pyridine ring.

-

~80-82 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃).

-

~52-54 ppm: Methyl carbon of the ester group.

-

~28 ppm: Methyl carbons of the tert-butyl group.

-

Synthesis and Purification

The most direct and reliable synthesis of this compound involves the protection of the primary amine of its precursor, Methyl 3-aminopicolinate. This method is favored for its high efficiency and the commercial availability of the starting material.

Rationale for Synthetic Strategy

The protection of an amino group as its Boc-carbamate is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is strategic; the reaction proceeds under mild conditions, is typically high-yielding, and the byproducts (carbon dioxide and tert-butanol) are volatile and easily removed. This ensures a clean reaction profile and simplifies purification.

Synthetic Workflow

The synthesis is a straightforward, one-step protection reaction.

Caption: Figure 1: Synthetic workflow for Boc-protection.

Detailed Experimental Protocol: Synthesis

This protocol is designed as a self-validating system, with checkpoints for reaction monitoring.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminopicolinate (1.0 eq.).

-

Dissolve the starting material in a suitable anhydrous solvent, such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of substrate).

-

Add triethylamine (Et₃N) (1.2 eq.) to the solution to act as a base.

-

-

Reagent Addition:

-

In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in a minimal amount of the same solvent.

-

Add the Boc₂O solution dropwise to the stirring solution of the amine at room temperature. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent the formation of side products.

-

-

Reaction Monitoring:

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes). The product spot should appear at a higher Rf value than the starting amine. The reaction is complete when the starting material spot is no longer visible.

-

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

-

Redissolve the residue in Ethyl Acetate.

-

Wash the organic layer sequentially with a 5% aqueous solution of citric acid (to remove excess base), saturated aqueous sodium bicarbonate (to neutralize the acid), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Detailed Experimental Protocol: Purification

The crude product can be purified by either column chromatography or recrystallization.

Method A: Column Chromatography

-

Stationary Phase: Use silica gel as the stationary phase.[2]

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the packed column.[2]

-